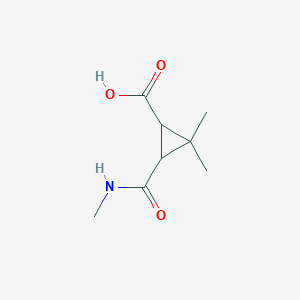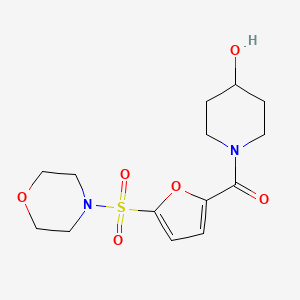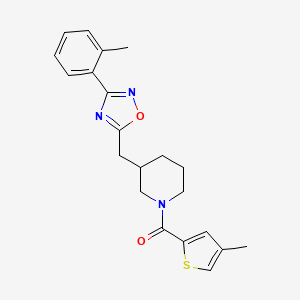![molecular formula C24H19F3N4O5 B2922857 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1359430-11-7](/img/structure/B2922857.png)
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a trifluoromethylphenyl group. Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl and trifluoromethylphenyl groups are aromatic and contribute to the stability of the molecule. The 1,2,4-oxadiazole ring is a heterocyclic compound that may contribute to the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The trifluoromethyl group is often associated with high reactivity due to the presence of highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Organic Synthesis and Catalysis
This compound could serve as an intermediate in the synthesis of complex organic molecules. Its structure contains both an oxadiazole and a dihydropyridine moiety, which are often found in bioactive compounds. The presence of these functional groups can facilitate Michael addition reactions in the presence of catalysts, leading to the formation of new carbon-nitrogen bonds .
Pharmaceutical Development
Due to its structural complexity and the presence of multiple functional groups, this compound could be a precursor in the development of new pharmaceuticals. It might be involved in the synthesis of muscle relaxants like papaverine, which is used to relieve smooth muscle spasms .
Antimicrobial Agents
Compounds with similar structures have shown antimicrobial activity. The oxadiazole ring, in particular, is known for its role in creating new antimicrobial agents. This compound could be part of a study to develop new antibiotics or antifungal medications .
Future Directions
properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O5/c1-34-18-10-9-14(12-19(18)35-2)21-29-22(36-30-21)15-6-5-11-31(23(15)33)13-20(32)28-17-8-4-3-7-16(17)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTPRDMOJRKFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)



![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)




![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)
![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)